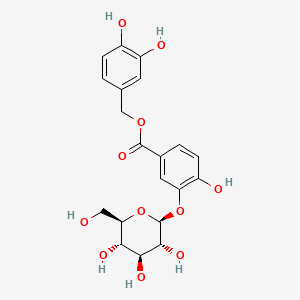
(3,4-Dihydroxyphenyl)methyl 3-(beta-D-glucopyranosyloxy)-4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a glycosidic linkage, making it a versatile molecule for chemical reactions and applications.
准备方法
合成路线和反应条件
(3,4-二羟基苯基)甲基 4-羟基-3-{[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基}苯甲酸酯 的合成通常涉及多步有机合成。该过程首先制备苯甲酸酯,然后通过糖基化反应引入糖苷键。常用的试剂包括糖基供体和受体,以及路易斯酸等催化剂,以促进反应。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以确保高产率和纯度。色谱柱分离和重结晶等技术用于纯化最终产物。合成过程的可扩展性对于工业应用至关重要,需要对反应参数进行精确控制。
化学反应分析
反应类型
(3,4-二羟基苯基)甲基 4-羟基-3-{[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基}苯甲酸酯 经历各种化学反应,包括:
氧化: 羟基可以被氧化形成醌类化合物。
还原: 该化合物可以被还原形成相应的醇类。
取代: 芳香环允许发生亲电取代反应。
常用试剂和条件
氧化: 试剂如高锰酸钾或三氧化铬。
还原: 催化剂如钯碳 (Pd/C) 在氢气存在下。
取代: 亲电试剂如卤素或硝基在酸性条件下。
主要产物
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建单元。其多个官能团允许进行多种化学修饰。
生物学
在生物学研究中,该化合物的抗氧化性能受到关注。它可以清除自由基,使其成为研究氧化应激和相关疾病的潜在候选药物。
医学
在医学上,该化合物的结构表明它具有潜在的治疗应用,特别是在开发针对氧化应激和炎症的药物方面。
工业
在工业上,该化合物可用于合成聚合物和其他具有特定性能的材料,例如增强的稳定性和反应性。
作用机制
(3,4-二羟基苯基)甲基 4-羟基-3-{[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基}苯甲酸酯 发挥作用的机制涉及其与酶和受体等分子靶标的相互作用。羟基可以与活性位点形成氢键,影响参与氧化应激途径的酶的活性。
相似化合物的比较
类似化合物
- (3,4-二羟基苯基)甲基 4-羟基苯甲酸酯
- (3,4-二羟基苯基)甲基 3-羟基苯甲酸酯
独特之处
糖苷键和多个羟基的存在将 (3,4-二羟基苯基)甲基 4-羟基-3-{[(2S,3R,4S,5S,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基}苯甲酸酯 与类似化合物区分开来。
属性
分子式 |
C20H22O11 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
(3,4-dihydroxyphenyl)methyl 4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-6-10(2-4-12(14)23)19(28)29-8-9-1-3-11(22)13(24)5-9/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI 键 |
TVQKFBDPLYLFPN-BFMVXSJESA-N |
手性 SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


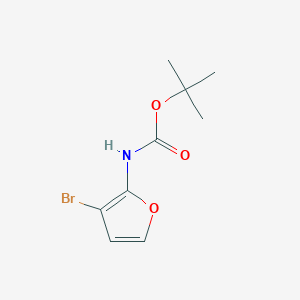
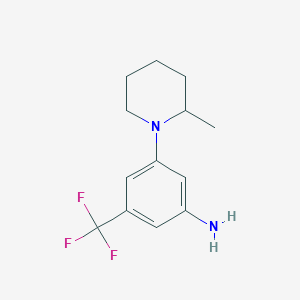
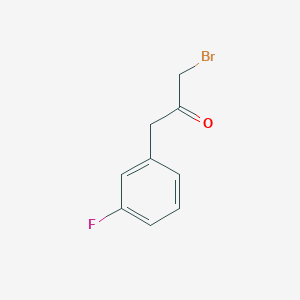
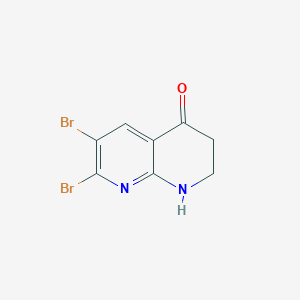
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
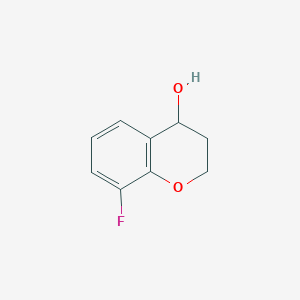
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
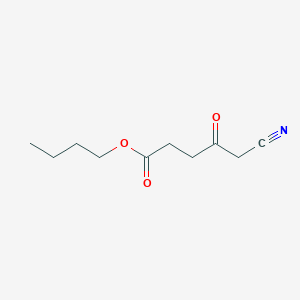
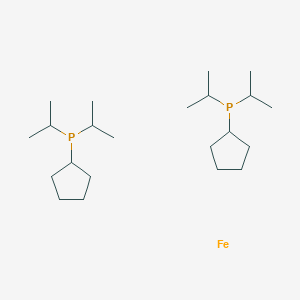
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)

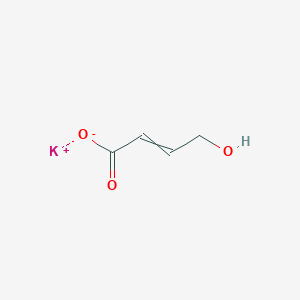

![4-methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-5,6-dihydropyran-2-one](/img/structure/B12439315.png)
